5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazoles. Oxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications, including anticancer studies .
Preparation Methods
The synthesis of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves multiple steps. One common synthetic route starts with the preparation of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials. These intermediates are then subjected to cyclization reactions under specific conditions to form the oxazole ring . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has been extensively studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including breast cancer, melanoma, and renal cancer . The incorporation of functional groups like amino and sulfonamide into the oxazole scaffold enhances its interaction with biological targets, making it a promising candidate for further chemical modifications and biological evaluations
Mechanism of Action
The mechanism of action of 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to proteins and enzymes involved in cancer cell proliferation and survival. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar compounds include other 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles . These compounds share structural similarities but differ in their functional groups and biological activities. For example, sulfonamide derivatives have shown pronounced anticancer activity against breast cancer and melanoma cell lines, while 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles exhibit moderate effects primarily on renal cancer cell lines . The unique combination of functional groups in 5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile contributes to its distinct biological activity profile.
Properties
Molecular Formula |
C31H26N4O |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C31H26N4O/c32-22-28-31(36-30(33-28)27-17-9-15-23-10-7-8-16-26(23)27)35-20-18-34(19-21-35)29(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,29H,18-21H2 |
InChI Key |
CCHNZKUZTLYGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CC4=CC=CC=C43)C#N)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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